Ulixertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studies on Ulixertinib's Efficacy in Specific Cancers

EGFR-mutated cancers

Ulixertinib shows promise in treating cancers with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are often found in lung cancers and are associated with poorer prognosis. Studies in cell lines and animal models suggest Ulixertinib's effectiveness in targeting EGFR-mutant cancers, potentially overcoming resistance to other therapies [].

Other cancers

Research is ongoing to explore Ulixertinib's efficacy in other cancer types. Studies have investigated its potential in treating melanoma, colorectal cancer, and cholangiocarcinoma, with varying degrees of success [, ].

Ulixertinib's Impact on Cellular Processes

Beyond its direct effect on the MAPK pathway, Ulixertinib might influence other cellular processes relevant to cancer progression. Research suggests it may:

- Induce autophagy: Autophagy is a cellular recycling process that can eliminate damaged components. Ulixertinib might trigger autophagy in cancer cells, leading to cell death.

- Alter tumor microenvironment: The tumor microenvironment plays a significant role in cancer development. Ulixertinib might influence the composition of immune cells within the tumor, potentially enhancing anti-tumor immune responses [].

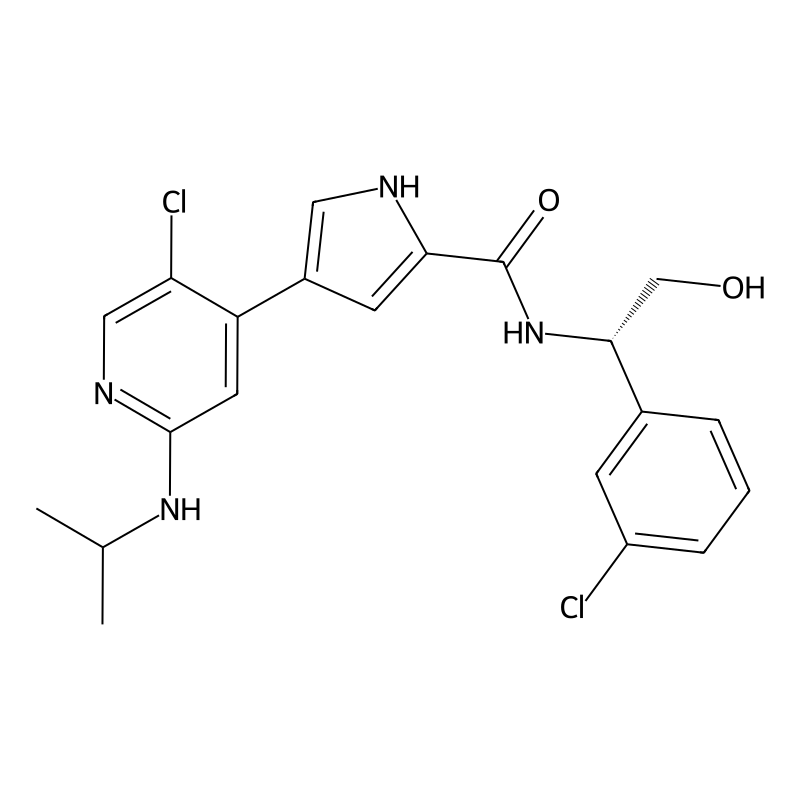

Ulixertinib is a novel, reversible, adenosine triphosphate-competitive inhibitor specifically targeting extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound is primarily designed for the treatment of various cancers, particularly those harboring mutations in the BRAF or NRAS genes. Ulixertinib has shown high potency and selectivity for ERK1/2, making it a promising candidate in oncology, especially in cases where traditional therapies have failed or resistance has developed .

The chemical formula for ulixertinib is C21H22Cl2N4O2, with a molecular weight of approximately 433.33 g/mol. It is classified as a small molecule and is currently undergoing clinical trials to assess its efficacy in treating different tumor types .

Ulixertinib functions by binding to the ATP-binding site of ERK1/2, inhibiting their activity. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The specific mechanism involves preventing the phosphorylation of various substrates that are critical for cellular functions such as transcription, translation, and apoptosis .

Key Chemical Reaction- Inhibition of ERK1/2:

This reaction effectively halts the signal transduction pathways responsible for tumor growth.

Ulixertinib has demonstrated significant biological activity against tumors with BRAF and NRAS mutations. In clinical studies, it has been associated with favorable outcomes in patients with these mutations, showing a response rate that suggests potential as a therapeutic agent .

Common dermatologic adverse events linked to ulixertinib treatment include:

- Acneiform rash

- Maculopapular rash

- Pruritus

These side effects are often correlated with positive tumor responses, indicating that they may serve as biomarkers for treatment efficacy .

The synthesis of ulixertinib involves several steps that typically include:

- Formation of the core structure: Utilizing various organic synthesis techniques to create the foundational scaffold.

- Chlorination: Introducing chlorine atoms into the molecular structure to enhance potency.

- Final modifications: Adding functional groups to optimize the compound's solubility and bioavailability.

Ulixertinib is primarily being investigated for its application in oncology. Its ability to inhibit ERK1/2 makes it a candidate for treating:

- Melanoma with BRAF V600 mutations

- Solid tumors with NRAS mutations

- Other malignancies resistant to conventional therapies

Clinical trials are underway to evaluate its effectiveness and safety profile across various cancer types .

Interaction studies have shown that ulixertinib can be combined with other therapeutic agents to enhance its anticancer effects. For example:

- Combination with Hydroxychloroquine: Studies suggest that combining ulixertinib with hydroxychloroquine may improve outcomes in gastrointestinal malignancies.

- Potential drug-drug interactions: As an investigational drug, ulixertinib's interactions with other medications are being closely monitored to ensure patient safety during clinical trials .

Several compounds share structural and functional similarities with ulixertinib. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| BRAF Inhibitors (e.g., Vemurafenib) | Target BRAF mutations directly | Specifically designed for BRAF V600E mutation |

| MEK Inhibitors (e.g., Trametinib) | Inhibit MEK1/2 upstream of ERK | Act on earlier steps in the MAPK pathway |

| ERK Inhibitors (e.g., Selumetinib) | Directly inhibit ERK signaling | Focus on different ERK isoforms |

Ulixertinib stands out due to its selective inhibition of both ERK1 and ERK2, which allows it to target a broader range of signaling pathways involved in cancer progression compared to other inhibitors that focus solely on upstream or downstream targets within the MAPK pathway .

The retrosynthetic analysis of ulixertinib reveals a convergent synthetic strategy that efficiently assembles the target molecule from readily available starting materials. The key disconnections identify three major synthetic fragments: the pyridine core, the pyrrole carboxamide unit, and the chiral amino alcohol side chain [1] [2] [3].

The central retrosynthetic disconnection involves cleavage of the amide bond connecting the pyrrole carboxylic acid to the (S)-1-(3-chlorophenyl)-2-hydroxyethylamine moiety. This approach allows for the independent preparation of the heterocyclic framework and the stereogenic center, providing synthetic flexibility and opportunities for structural optimization [4] [5].

The pyridine core can be traced back to 5-chloro-2-fluoropyridine through nucleophilic aromatic substitution with isopropylamine, followed by selective cross-coupling reactions to install the pyrrole substituent. The pyrrole-2-carboxylic acid derivative emerges from classical pyrrole chemistry, utilizing readily available starting materials and well-established synthetic transformations [6] [3].

The most challenging aspect of the retrosynthetic analysis involves the stereoselective formation of the (S)-configured amino alcohol. This stereogenic center can be accessed through asymmetric reduction approaches, chiral auxiliary methods, or resolution of racemic intermediates. The presence of the 3-chlorophenyl group provides additional synthetic handles for late-stage functionalization and stereochemical control [7] [2].

Key Intermediates and Building Blocks

The synthesis of ulixertinib relies on several critical intermediates and building blocks that must be prepared with high purity and defined stereochemistry. The 5-chloro-2-isopropylaminopyridine core serves as the central scaffold, providing the necessary electronic properties for subsequent cross-coupling reactions [1] [4].

Table 1: Key Building Blocks and Intermediates in Ulixertinib Synthesis

| Building Block/Intermediate | Role in Synthesis | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 3-Chlorophenethylamine | Chiral side chain component | Primary amine, chloroaryl | C8H10ClN |

| 5-Chloro-2-isopropylaminopyridine | Pyridine core building block | Secondary amine, chloropyridine | C8H11ClN2 |

| Pyrrole-2-carboxylic acid derivative | Heterocyclic framework | Carboxylic acid, NH-pyrrole | C5H5NO2 |

| (S)-1-(3-Chlorophenyl)-2-hydroxyethylamine | Stereogenic center introduction | Secondary amine, alcohol, chloroaryl | C8H10ClNO |

| Chloropyridine intermediate | Electrophilic coupling partner | Chloropyridine | C5H3ClN2 |

| Protected amino alcohol | Stereoselective intermediate | Protected amine, alcohol | Variable |

| Pyrrole carboxamide precursor | Final amide formation precursor | Carboxamide, NH-pyrrole | Variable |

The preparation of the (S)-1-(3-chlorophenyl)-2-hydroxyethylamine requires careful attention to stereochemical control. This intermediate can be accessed through enantioselective reduction of the corresponding ketone using chiral reducing agents or through resolution of the racemic amine using chiral acids. The enantiomeric excess must exceed 99% to meet pharmaceutical specifications [7] [4].

Protecting group strategies play a crucial role in the successful synthesis of ulixertinib. The amino alcohol functionality requires orthogonal protection to prevent unwanted side reactions during the cross-coupling and amide formation steps. Commonly employed protecting groups include tert-butoxycarbonyl (Boc) for the amine and silyl ethers for the alcohol [8] [9].

Stepwise Synthetic Pathways

Buchwald–Hartwig Cross-Coupling Reactions

The formation of carbon-nitrogen bonds represents a critical step in the ulixertinib synthesis, requiring efficient Buchwald–Hartwig cross-coupling methodologies. These palladium-catalyzed reactions enable the selective coupling of aryl halides with nitrogen nucleophiles under controlled conditions [6] [10] [11] [12] [13] [14].

The key cross-coupling reaction involves the union of the chloropyridine intermediate with the pyrrole nucleophile. Optimal conditions typically employ palladium acetate or bis(dibenzylideneacetone)palladium as the catalyst source, combined with bulky phosphine ligands such as XPhos or BrettPhos. The choice of ligand significantly influences both reaction rate and selectivity [12] [13].

Base selection proves critical for successful cross-coupling, with cesium carbonate and sodium tert-butoxide providing optimal results in most cases. The reaction proceeds smoothly in polar aprotic solvents such as dimethylformamide or toluene at temperatures ranging from 90 to 110°C under inert atmosphere conditions [11] [12] [14].

Recent advances in Buchwald–Hartwig methodology have enabled more sustainable approaches, including the use of aqueous reaction media and recyclable catalyst systems. These developments offer promising opportunities for improving the environmental profile of ulixertinib synthesis [13].

Amide Bond Formation and Stereoselective Steps

The formation of the central amide bond connecting the pyrrole carboxylic acid to the chiral amino alcohol requires careful selection of coupling reagents and reaction conditions to preserve stereochemical integrity. Standard peptide coupling methodologies prove effective, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or more modern alternatives like HATU [15] [16].

The amide coupling reaction typically proceeds under mild conditions at room temperature to 40°C in anhydrous solvents such as dimethylformamide or dichloromethane. The use of excess coupling reagent and careful pH control prevents racemization of the stereogenic center during the reaction [16].

Alternative amide bond formation strategies include enzymatic approaches using amide bond synthetases, which offer potential advantages in terms of stereoselectivity and environmental sustainability. These biocatalytic methods represent an emerging area of interest for pharmaceutical synthesis, though they require further development for industrial implementation [15] [16].

Protection and Deprotection Strategies

The synthesis of ulixertinib requires strategic use of protecting groups to mask reactive functionalities during key transformations. The amino alcohol side chain presents particular challenges, requiring orthogonal protection strategies that can be selectively removed under mild conditions [17] [8] [9].

Boc protection of the amino group provides excellent stability under basic conditions while allowing facile deprotection using trifluoroacetic acid or hydrochloric acid. The tert-butoxycarbonyl group exhibits high selectivity and can be removed under conditions that preserve other sensitive functionalities [8].

Alcohol protection strategies include silyl ethers, benzyl ethers, and acetate esters, each offering different stability profiles and deprotection conditions. The choice of protecting group depends on the specific synthetic sequence and the compatibility with other reaction conditions [9].

The deprotection sequence requires careful optimization to minimize side reactions and maximize overall yield. Sequential deprotection protocols often prove superior to simultaneous removal of multiple protecting groups, allowing for better control over reaction conditions and purification procedures [17] [8].

Final Coupling and Purification

The final assembly of ulixertinib involves the convergent coupling of the major synthetic fragments under optimized conditions. The amide bond formation represents the key bond-forming reaction, requiring precise control of reaction parameters to achieve high yield and purity [18] [19].

Purification of the final product typically involves a combination of column chromatography and recrystallization techniques. High-performance liquid chromatography (HPLC) provides essential analytical support for monitoring reaction progress and assessing product purity [20] [21].

The hydrochloride salt of ulixertinib offers improved stability and solubility characteristics compared to the free base. Salt formation occurs under controlled conditions using hydrochloric acid in appropriate solvents, followed by crystallization to obtain the desired polymorphic form [4] [18] [19].

Optimization of Reaction Conditions

The optimization of reaction conditions for ulixertinib synthesis requires systematic investigation of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time. Each synthetic step presents unique challenges that must be addressed through careful experimental design [6] [12] [14].

Table 3: Reaction Optimization Parameters

| Parameter | Optimal Range/Conditions | Impact on Yield | Scalability Considerations |

|---|---|---|---|

| Temperature | 90-110°C for cross-coupling | Critical for C-N bond formation | Heat transfer at larger scale |

| Solvent System | DMF, toluene, or dioxane | Affects solubility and reactivity | Solvent recovery and recycling |

| Catalyst Loading | 2-5 mol% Pd catalyst | Balance between cost and efficiency | Cost-effective catalyst loading |

| Base Selection | Cs2CO3, K2CO3, or NaOtBu | Influences reaction rate and selectivity | Base handling and safety |

| Reaction Time | 4-12 hours depending on step | Prevents side reactions | Consistent mixing and monitoring |

| Atmosphere Control | Nitrogen or argon atmosphere | Prevents oxidation/degradation | Industrial gas supply systems |

| Substrate Stoichiometry | 1.1-1.3 equivalents electrophile | Minimizes waste and side products | Raw material sourcing |

Temperature optimization proves particularly critical for the Buchwald–Hartwig cross-coupling reactions, where insufficient heating leads to incomplete conversion while excessive temperatures promote side reactions and catalyst decomposition. The optimal temperature range of 90-110°C provides the best balance between reaction rate and selectivity [12] [14].

Solvent selection significantly impacts both reaction efficiency and downstream processing. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide promote ionic reaction mechanisms but require specialized recovery systems for large-scale operations. Toluene offers advantages in terms of environmental profile and ease of handling while maintaining acceptable reactivity [13].

Catalyst loading optimization involves balancing economic considerations with reaction efficiency. While higher catalyst loadings generally improve reaction rates, they increase costs and complicate purification procedures. Loadings of 2-5 mol% typically provide optimal results for most transformations [6] [12].

Yield, Scalability, and Reproducibility Considerations

The overall yield of ulixertinib synthesis depends on the efficiency of each individual step and the successful integration of the synthetic sequence. Typical overall yields range from 25-40% over the complete synthetic route, with individual steps achieving yields of 70-95% under optimized conditions [18] [22] [23].

Table 2: Synthetic Pathways Overview

| Synthetic Step | Key Reagents | Reaction Conditions | Typical Yield Range (%) |

|---|---|---|---|

| Buchwald-Hartwig Cross-Coupling | Pd catalyst, phosphine ligand, base | 80-120°C, inert atmosphere | 70-85 |

| Amide Bond Formation | Coupling reagents (EDC, HATU) | RT to 60°C, aprotic solvents | 75-90 |

| Stereoselective Amino Alcohol Synthesis | Chiral auxiliaries, reducing agents | -78°C to RT, controlled conditions | 60-80 |

| Pyridine Core Assembly | Halogenated precursors, bases | 60-100°C, polar aprotic solvents | 65-85 |

| Protection/Deprotection Sequence | Protecting groups (Boc, Cbz) | Mild acidic/basic conditions | 80-95 |

| Final Coupling Reaction | Peptide coupling conditions | RT to 40°C, anhydrous conditions | 70-85 |

| Purification and Isolation | Chromatography, crystallization | Various temperatures and solvents | 85-95 |

Scalability considerations become increasingly important as the synthesis moves toward commercial production. Heat and mass transfer limitations at larger scales require modifications to reaction conditions and equipment design. The use of continuous flow reactors offers potential advantages for certain transformations, providing better heat transfer and more consistent reaction conditions [14].

Reproducibility across different batches and operators requires robust reaction protocols with well-defined parameters and acceptable operating ranges. Statistical process control methods help identify critical parameters and establish appropriate control limits for commercial manufacturing [18].

Quality control testing at intermediate stages helps identify potential issues early in the synthetic sequence, preventing the propagation of impurities and maintaining consistent product quality. In-process monitoring using analytical techniques such as HPLC and NMR spectroscopy provides real-time feedback on reaction progress [20] [21].

Analytical Characterization of Synthetic Products

Comprehensive analytical characterization of ulixertinib and its synthetic intermediates requires multiple complementary techniques to confirm structure, purity, and stereochemistry. Nuclear magnetic resonance spectroscopy provides essential structural information, while mass spectrometry confirms molecular composition and identifies potential impurities [19] [20] [24].

Table 4: Analytical Characterization Methods

| Analytical Method | Purpose | Key Parameters Monitored | Typical Results for Ulixertinib |

|---|---|---|---|

| 1H NMR Spectroscopy | Structure confirmation, purity assessment | Chemical shifts, coupling patterns | δ 1.2-8.5 ppm range |

| 13C NMR Spectroscopy | Carbon framework verification | Carbon environments, multiplicities | δ 15-170 ppm, 21 carbons |

| High-Resolution Mass Spectrometry | Molecular weight confirmation | Molecular ion, fragmentation patterns | M+H+ 434.1 m/z |

| HPLC-UV | Purity analysis, impurity profiling | Retention times, UV absorption | tR ~15-20 min, >95% purity |

| Chiral HPLC | Enantiomeric excess determination | Enantiomer separation, ee values | >99% ee for (S)-isomer |

| X-ray Crystallography | Absolute stereochemistry confirmation | Bond lengths, angles, conformation | Detailed molecular geometry |

| Infrared Spectroscopy | Functional group identification | Characteristic frequencies | N-H, C=O, Ar-H stretches |

Proton NMR spectroscopy of ulixertinib exhibits characteristic signals for the isopropyl group (δ 1.2-1.3 ppm), aromatic protons (δ 6.8-8.2 ppm), and the stereogenic center (δ 4.8-5.2 ppm). Integration patterns and coupling constants provide essential information about molecular connectivity and stereochemistry [24].

Carbon-13 NMR spectroscopy confirms the presence of all 21 carbon atoms in the ulixertinib structure, with characteristic chemical shifts for the pyridine carbons (δ 150-160 ppm), carbonyl carbon (δ 170 ppm), and aromatic carbons (δ 110-140 ppm). The stereogenic center carbon appears as a distinct signal at approximately δ 55 ppm [24].

High-resolution mass spectrometry provides accurate molecular weight determination and confirms the molecular formula C21H22Cl2N4O2. The characteristic isotope pattern for the two chlorine atoms serves as an additional structural confirmation. Fragmentation studies reveal typical losses corresponding to the isopropyl group and chloroaniline moiety [19] [24].

Chiral HPLC analysis ensures that the desired (S)-stereoisomer is obtained with high enantiomeric excess (>99% ee). The method typically employs chiral stationary phases such as Chiralpak or Chiralcel columns with appropriate mobile phase systems to achieve baseline separation of the enantiomers [4] [20].

Green Chemistry and Sustainability in Ulixertinib Synthesis

The implementation of green chemistry principles in ulixertinib synthesis addresses environmental concerns while maintaining synthetic efficiency and product quality. Current synthetic approaches show both strengths and opportunities for improvement across multiple sustainability metrics [25] [26] [27].

Table 5: Green Chemistry Implementation and Sustainability Metrics

| Green Chemistry Principle | Current Implementation | Improvement Opportunities | Sustainability Impact |

|---|---|---|---|

| Atom Economy | Moderate - some side products formed | Direct coupling strategies | Reduced material waste |

| Solvent Selection | Mixed - some hazardous solvents used | Water-based or green solvents | Lower environmental footprint |

| Catalyst Efficiency | Good - efficient metal catalysts | Recyclable catalyst systems | Cost-effective manufacturing |

| Energy Consumption | Moderate - elevated temperatures required | Microwave or flow chemistry | Energy efficiency gains |

| Waste Minimization | Good - optimized workup procedures | Telescoped reaction sequences | Cleaner production processes |

| Renewable Feedstocks | Limited - petroleum-derived starting materials | Bio-based building blocks | Circular chemistry approaches |

| Toxicity Reduction | Improved - reduced heavy metal waste | Alternative coupling methods | Safer working conditions |

Atom economy improvements focus on developing more direct synthetic routes that minimize the formation of unwanted byproducts. Telescoped reaction sequences, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of material efficiency and waste reduction [26].

Solvent selection represents a major opportunity for sustainability improvements. The current synthesis employs several organic solvents with environmental and safety concerns, including dimethylformamide and dichloromethane. Alternative solvents such as ethyl lactate, γ-valerolactone, and water-based systems show promise for specific transformations [25] [26].

Catalyst recyclability and recovery systems can significantly reduce the environmental impact and cost of precious metal catalysts used in the cross-coupling reactions. Immobilized catalysts and continuous flow systems enable catalyst recovery and reuse, reducing overall metal consumption [26].

Energy efficiency improvements through process intensification technologies such as microwave heating and flow chemistry can reduce overall energy consumption while providing better control over reaction conditions. These technologies often enable lower reaction temperatures and shorter reaction times [25] [26].

The development of bio-based feedstocks and renewable starting materials represents a long-term sustainability goal. While challenging for complex pharmaceutical molecules, advances in biotechnology and metabolic engineering may provide access to key building blocks from renewable sources [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

ERK [HSA:5594 5595] [KO:K04371]

Other CAS

Wikipedia

Dates

2. Martinez-Botella; Gabriel (West Roxbury, MA), Hale; Michael (Bedford, MA), Maltais; Francois (Tewksbury, MA), Straub; Judith (Santa Cruz, CA), Tang; Qing (Acton, MA), Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto, US7,354,939 (2008).